3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Description
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (molecular formula: C₁₈H₁₇ClN₂O; molecular weight: 312.797 g/mol) is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a 2-(5-methylindol-3-yl)ethyl moiety . The indole ring’s 5-methyl substitution and the benzamide’s 3-chloro group define its structural uniqueness. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, such as serotonin receptor modulators and kinase inhibitors. Its synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 2-(5-methylindol-3-yl)ethylamine under standard amide-forming conditions . Characterization via ¹H/¹³C NMR, IR, and mass spectrometry confirms its identity, while X-ray crystallography (if performed) would elucidate conformational details .
Properties
IUPAC Name |
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-5-6-17-16(9-12)14(11-21-17)7-8-20-18(22)13-3-2-4-15(19)10-13/h2-6,9-11,21H,7-8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNOKUHATLYDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the indole derivative with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the indole derivative with the benzamide group under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The target compound’s logP (predicted ~3.5–4.0) is lower than 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (logP 3.9) , suggesting methoxy groups enhance polarity.
Crystallographic and Conformational Insights
- The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H functionalization, a feature absent in the target compound.
Biological Activity
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound characterized by its unique structural features, including a chloro-substituted benzamide and an indole moiety. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
- IUPAC Name: 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Molecular Formula: C18H17ClN2O
- Molecular Weight: 328.8 g/mol
- LogP: 4.0134
- Polar Surface Area: 34.364 Ų
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety: Common methods include the Fischer indole synthesis.
- Attachment of the Benzamide Group: This is achieved by reacting the indole derivative with 3-chlorobenzoyl chloride.
- Final Coupling: Involves using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
The biological activity of 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The indole moiety plays a crucial role in modulating processes such as:
- Cell Proliferation
- Apoptosis
- Inflammation
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit certain cancer cell lines by disrupting normal mitotic processes, potentially leading to cell death through aberrant cell division.
Case Study: Inhibition of HSET (KIFC1)
A relevant study demonstrated that compounds similar to 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. The inhibition leads to multipolar spindle formation, which is detrimental to cancer cell survival.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | TBD | Inhibits HSET activity |
| Related Compound | 27 | ATP-competitive inhibition |
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for antimicrobial and anti-inflammatory effects. Preliminary findings suggest that it may exhibit activity against various pathogens and could modulate inflammatory responses, although specific IC50 values and mechanisms require further investigation.
Summary of Biological Activities
The following table summarizes the biological activities reported for 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
